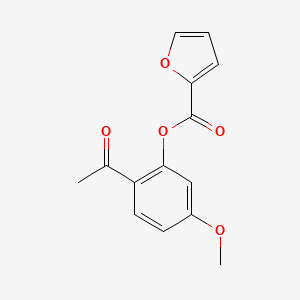![molecular formula C17H21NO B5868930 2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)
2-[benzyl(2-phenylethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(2-phenylethyl)amino]ethanol, also known as α-methylbenzylphenethylamine, is a chemical compound that belongs to the class of phenethylamines. This compound has been of interest to scientists due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(2-phenylethyl)amino]ethanol is not fully understood. However, it has been shown to act as a partial agonist at the dopamine D2 receptor. This means that it can activate the receptor to a certain extent, but not as much as a full agonist would. Additionally, this compound has been shown to have a high affinity for the D2 receptor, which means that it can bind to the receptor with high specificity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[benzyl(2-phenylethyl)amino]ethanol are not well characterized. However, studies have shown that this compound can modulate the activity of the dopamine system, which is involved in a variety of physiological processes such as reward, motivation, and movement. Additionally, this compound has been shown to have potential applications in the treatment of psychiatric disorders such as schizophrenia and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[benzyl(2-phenylethyl)amino]ethanol in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This makes it a potential tool for studying the receptor's function and the role of the dopamine system in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-[benzyl(2-phenylethyl)amino]ethanol. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as schizophrenia and drug addiction. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of new ligands for the dopamine D2 receptor may have potential applications in the treatment of various disorders and diseases.
Conclusion
In conclusion, 2-[benzyl(2-phenylethyl)amino]ethanol is a chemical compound that has potential applications in scientific research. Its high affinity and selectivity for the dopamine D2 receptor make it a potential tool for studying the receptor's function and the role of the dopamine system in various physiological processes. However, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-[benzyl(2-phenylethyl)amino]ethanol can be achieved through the reaction of benzylamine and 2-phenylethanol in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields a white crystalline solid with a melting point of 150-152°C.
Aplicaciones Científicas De Investigación
2-[Benzyl(2-phenylethyl)amino]ethanol has been used in scientific research as a potential ligand for the dopamine D2 receptor. This compound has been shown to have high affinity and selectivity for the D2 receptor, which makes it a potential tool for studying the receptor's function. Additionally, this compound has been used in studies investigating the role of the dopamine system in drug addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
2-[benzyl(2-phenylethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-14-13-18(15-17-9-5-2-6-10-17)12-11-16-7-3-1-4-8-16/h1-10,19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDROITVJGBMCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425976 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)


![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)



![isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5868936.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5868938.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![1-(1-benzofuran-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5868961.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)